molecular formula C26H25FN2O4 B6523239 ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883492-95-3

ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523239
CAS No.: 883492-95-3
M. Wt: 448.5 g/mol
InChI Key: ILXDEXNJHMNZSX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H25FN2O4 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.17983545 g/mol and the complexity rating of the compound is 872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) indicated that certain derivatives significantly inhibited cell proliferation. The growth inhibition (GI50) values were notably low, with some compounds exhibiting values below 10 µM, suggesting potent activity against cancer cells while sparing non-tumorigenic cells like MCF-12A .
CompoundGI50 (µM)Cell LineEffect on Non-Tumorigenic Cells
2e13MDA-MB-231Minimal effect
2f<10MDA-MB-468Minimal effect

The mechanism underlying the anticancer effects of this compound involves:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in the G0/G1 phase population and a decrease in the S phase population in MDA-MB-231 cells, indicating cell cycle arrest .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by activating key apoptotic pathways. This was evidenced by increased Annexin V staining in treated cells compared to controls.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound class:

  • Study on TNBC : A study published in 2021 evaluated a series of pyrano[3,2-c]pyridine derivatives against TNBC cell lines. The results indicated that specific substitutions at the 4-position significantly enhanced anticancer activity while minimizing toxicity to normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrano derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with cell wall synthesis and disruption of membrane integrity .

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O4/c1-3-32-26(31)23-21(18-11-7-8-12-19(18)27)22-20(33-24(23)28)15-16(2)29(25(22)30)14-13-17-9-5-4-6-10-17/h4-12,15,21H,3,13-14,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXDEXNJHMNZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)N(C(=C2)C)CCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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